2-chloro-N-[2-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide
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Overview
Description
2-chloro-N-[2-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide is an organic compound that belongs to the class of amides It features a chloro group, a methyl group, and a pyrrolidine ring attached to a phenyl ring, which is further connected to an acetamide group
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been known to interact with various receptors and enzymes .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects, similar to other small molecule drugs .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways .
Pharmacokinetics
The presence of a pyrrolidine ring in the structure could potentially influence its pharmacokinetic properties . For instance, the pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Similar compounds have been shown to have various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methyl-4-(pyrrolidin-1-yl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate this compound.
Purification: The intermediate is then purified using standard techniques such as recrystallization or column chromatography to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, thiolamides, or alkoxyamides.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Scientific Research Applications
2-chloro-N-[2-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound is explored for its use in the synthesis of advanced materials with specific properties.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound is utilized in the development of new chemical processes and products.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[2-methyl-4-(piperidin-1-yl)phenyl]acetamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
2-chloro-N-[2-methyl-4-(morpholin-1-yl)phenyl]acetamide: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
Uniqueness
2-chloro-N-[2-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it distinct from its analogs with different ring systems.
Properties
IUPAC Name |
2-chloro-N-(2-methyl-4-pyrrolidin-1-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10-8-11(16-6-2-3-7-16)4-5-12(10)15-13(17)9-14/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFAHYRQPFWIOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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